molecular formula C19H13BrN2O5 B2539115 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-99-2

6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2539115
CAS RN: 892757-99-2
M. Wt: 429.226
InChI Key: ITXIZSYYROCHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromene derivatives is a topic of significant interest due to their wide range of applications, particularly in the pharmaceutical industry as potential anticancer drugs. The paper titled "Microwave-Assisted Cyclization under Mildly Basic Conditions: Synthesis of 6 H-Benzo[c]chromen-6-ones and Their 7,8,9,10-Tetrahydro Analogues" discusses a method for synthesizing 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. The process involves cyclizing aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates using microwave irradiation in dimethylformamide with K2CO3, yielding products in 50-72% yields. Additionally, aryl 3-bromoacrylates are converted into 2 H-chromen-2-ones under similar conditions .

Molecular Structure Analysis

The molecular structure of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was characterized in the study "Synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate: thermodynamic and kinetics investigations by computational and experimental studies." The compound was synthesized through a reaction involving triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane. The structure was confirmed using various spectroscopic techniques, including IR, 1H, 13C, and 31P NMR .

Chemical Reactions Analysis

The same study also delves into the kinetics and thermodynamics of the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate. The reaction mechanism was investigated both theoretically and experimentally, revealing a multi-step process with the initial fast reaction between reactants to generate an intermediate, followed by a rate-determining step. The kinetics of the reaction were found to be first-order with respect to the intermediate and zero-order with respect to one of the reactants. Activation parameters were determined, and the overall reaction rate was concluded to be second-order, dependent on the concentrations of two of the reactants. The proposed mechanism was supported by both computational and experimental data .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compound were inferred from the experimental data, which provided insights into the activation energy and other activation parameters such as Gibbs free energy, entropy, and enthalpy changes. These parameters were calculated based on the consumption of intermediates at different temperatures, using the Eyring equation. The activation energy was found to be 61.30 kJ mol⁻¹, with corresponding Gibbs free energy, entropy, and enthalpy changes. These properties are crucial for understanding the stability and reactivity of the compound, which can be further related to its potential applications in drug development .

Scientific Research Applications

Antibacterial and Antifungal Agents

A study by Mahesh et al. (2022) synthesized a series of oxadiazole derivatives containing the 2H-chromen-2-one moiety, which includes compounds similar to 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. These compounds were evaluated for their antibacterial and antifungal activities, indicating potential as novel agents in these fields (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Antimicrobial Activity

Bhat et al. (2013) researched the antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, which showed significant growth inhibition against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. This study suggests potential applications in combating microbial infections (Bhat, Al-Omar, & Siddiqui, 2013).

Synthesis of Novel Compounds

Pavurala and Vedula (2015) demonstrated the synthesis of pyrazolyl triazolo thiadiazinyl chromen-2-ones, including derivatives of 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. This indicates its use in the development of new chemical compounds with potential pharmacological applications (Pavurala & Vedula, 2015).

Antioxidant Activities

Kumar K. et al. (2018) synthesized coumarin derivatives containing the 1,2,3-triazole ring, which include 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. They evaluated these compounds for their in-vitro antioxidant properties, suggesting their potential use in oxidative stress-related diseases (Kumar K., Kalluraya, & Kumar, 2018).

Anti-Inflammatory and Analgesic Activity

Ingale et al. (2010) explored the anti-inflammatory and analgesic activities of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones, a category which includes 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. Their findings indicate potential therapeutic applications in pain and inflammation management (Ingale, Maddi, Palkar, Ronad, Mamledesai, Vishwanathswamy, & Satyanarayana, 2010).

properties

IUPAC Name

6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(27-22-17)13-8-11-7-12(20)4-6-14(11)26-19(13)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXIZSYYROCHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.